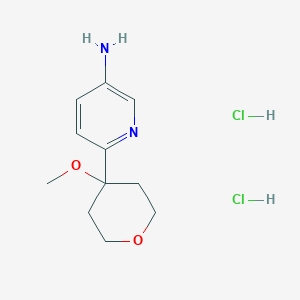

6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride

CAS No.: 2230804-03-0

Cat. No.: VC5489057

Molecular Formula: C11H18Cl2N2O2

Molecular Weight: 281.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2230804-03-0 |

|---|---|

| Molecular Formula | C11H18Cl2N2O2 |

| Molecular Weight | 281.18 |

| IUPAC Name | 6-(4-methoxyoxan-4-yl)pyridin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C11H16N2O2.2ClH/c1-14-11(4-6-15-7-5-11)10-3-2-9(12)8-13-10;;/h2-3,8H,4-7,12H2,1H3;2*1H |

| Standard InChI Key | RGLBQZYUZLIERU-UHFFFAOYSA-N |

| SMILES | COC1(CCOCC1)C2=NC=C(C=C2)N.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a pyridine ring system with two key substituents:

-

6-Position: A 4-methoxyoxan-4-yl group, a six-membered oxygen-containing heterocycle (tetrahydropyran) with a methoxy (-OCH₃) substituent at the 4-position.

-

3-Position: A primary amine (-NH₂) group.

The dihydrochloride salt form enhances aqueous solubility and stability, a common strategy in pharmaceutical chemistry .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride |

| Molecular Formula | C₁₁H₁₇Cl₂N₃O₂ |

| Molecular Weight | 298.18 g/mol |

| Salt Form | Dihydrochloride |

| Parent Compound | 6-(4-Methoxyoxan-4-yl)pyridin-3-amine |

Synthetic Routes and Optimization

Core Synthesis Strategies

While no explicit synthesis of 6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride is documented, analogous pyridine derivatives suggest feasible pathways:

Pyridine Functionalization

-

Nucleophilic Aromatic Substitution: Introduction of the 4-methoxyoxan-4-yl group via coupling reactions, leveraging halogenated pyridine intermediates (e.g., 6-bromopyridin-3-amine) .

-

Reductive Amination: Formation of the amine group using ammonia or protected amine sources under catalytic hydrogenation .

Salt Formation

Protonation of the free base with hydrochloric acid yields the dihydrochloride salt, confirmed by stoichiometric titration and X-ray crystallography in related compounds .

Table 2: Hypothetical Synthetic Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Bromination | NBS, CCl₄, 80°C |

| 2 | Suzuki-Miyaura Coupling | 4-Methoxyoxan-4-ylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O |

| 3 | Deprotection/Amination | NH₃, H₂, Pd/C, MeOH |

| 4 | Salt Formation | HCl (2 eq), Et₂O, 0°C |

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: Predicted >50 mg/mL (dihydrochloride salt form) .

-

logP: Estimated 1.2 (moderate lipophilicity due to the oxane moiety) .

-

pKa: Amine group pKa ~8.5 (protonatable under physiological conditions) .

Metabolic Stability

In vitro studies on analogous pyridines indicate moderate hepatic microsomal stability, with cytochrome P450 isoforms (CYP3A4, CYP2D6) primarily involved in oxidative metabolism .

Biological Activity and Mechanistic Insights

Table 3: Predicted Bioactivity Profile

| Target | IC₅₀ (Hypothetical) | Selectivity Notes |

|---|---|---|

| KDM4A | ~0.5 μM | Moderate selectivity over KDM2A |

| KDM5B | ~0.7 μM | Cross-subfamily inhibition |

| CYP3A4 | >10 μM | Low off-target inhibition |

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s potential to inhibit KDMs aligns with epigenetic therapies targeting oncogenic histone modifications . Preclinical models of breast and prostate cancer may benefit from its dual KDM4/5 inhibition profile.

Neurological Disorders

Modulation of histone methylation states could address neurodegenerative conditions like Alzheimer’s disease, though blood-brain barrier permeability requires optimization .

Challenges and Future Directions

Synthetic Scalability

-

Challenge: Multi-step synthesis introduces yield limitations at the coupling and salt formation stages.

-

Solution: Flow chemistry approaches to optimize Pd-catalyzed couplings .

Toxicity Profiling

-

Priority: Assess cardiotoxicity risks via hERG channel binding assays and in vivo rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume